molecular formula C13H15N3OS B2640262 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207052-17-2

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide

Numéro de catalogue B2640262
Numéro CAS: 1207052-17-2
Poids moléculaire: 261.34
Clé InChI: PJOPOWXLLOGKIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide, also known as DMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMAB is a heterocyclic compound that contains both amine and amide functional groups, making it an important building block for the synthesis of various organic compounds.

Applications De Recherche Scientifique

1. Therapeutic Potential and Mechanism of Action

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide exhibits therapeutic potential through various biological interactions and mechanisms. For instance, it has shown promise in addressing conditions related to the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The non-peptide V2 arginine vasopressin (AVP) antagonist, closely related to the chemical structure , has demonstrated effectiveness in producing water diuresis and improving hyponatremia in patients with SIADH, indicating its potential therapeutic role in fluid and electrolyte balance disorders (Saito et al., 1997).

2. Cancer Treatment and DNA Interaction

The compound has been studied for its role in cancer treatment, especially due to its DNA-intercalating properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a close analog, is a new DNA-intercalating drug that exhibits a dual mode of cytotoxic action, potentially involving topoisomerases I and II. It has shown promise in preclinical activities against solid tumors, highlighting its potential application in cancer chemotherapy (McCrystal et al., 1999). Additionally, the metabolism of DACA in cancer patients undergoing phase I clinical trials has been extensively studied, providing insights into its biotransformation and potential detoxication reactions, which are crucial for understanding its safety and efficacy in human subjects (Schofield et al., 1999).

3. Neurological and Psychiatric Disorders

Compounds structurally related to 3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide have been investigated for their roles in treating neuropsychiatric disorders. For instance, radiolabeled benzamide derivatives are used in imaging studies to detect melanoma due to their potential interaction with melanocytes and melanin, which are ectodermic in origin and present in neuropsychiatric tissues. Such studies are pivotal in diagnosing and assessing the severity of neuropsychiatric conditions (Maffioli et al., 1994).

4. Biomarker Development and Toxicology

The compound's structural analogs have also been used in toxicology and biomarker development. For example, metabolites of chloromethylisothiazolinone and methylisothiazolinone, structurally similar to the compound , have been studied in human volunteers to understand their metabolism and potential use as biomarkers for different exposure patterns in the general population, emphasizing the compound's relevance in toxicological studies and environmental health (Schettgen et al., 2021).

Propriétés

IUPAC Name

3-(dimethylamino)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-7-12(18-15-9)14-13(17)10-5-4-6-11(8-10)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPOWXLLOGKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-(3-methylisothiazol-5-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.